4-Bromo-2-chloro-3-fluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-chloro-3-fluorobenzaldehyde is an aromatic aldehyde with the molecular formula C7H3BrClFO. It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, and fluorine substituents on the benzene ring. This compound is used in various chemical syntheses and has applications in pharmaceuticals, agrochemicals, and material sciences .
Mechanism of Action
Target of Action
4-Bromo-2-chloro-3-fluorobenzaldehyde is a halogen substituted benzaldehyde . Benzaldehyde derivatives are commonly employed in the field of pharmaceutical chemistry and in the chemical industry . They are used in the production of flavoring agents, agrochemicals, cosmetics, textiles, dyes as well as ligands in metal coordination chemistry . Therefore, the primary targets of this compound can be various depending on the specific application.
Mode of Action
The bromine atom in this compound is an electrophilic agent, which can undergo cross-coupling reactions with other organic reagents under transition metal catalysis . This allows for the construction of new carbon-carbon bonds, which is a key step in the synthesis of complex organic molecules, such as drug molecules and natural products .
Biochemical Pathways
The aldehyde group in this compound can be transformed into a variety of other functional groups. For example, it can be converted into the corresponding alcohol derivative under reducing conditions . It can also undergo a condensation reaction to form a variety of Schiff base compounds , some of which have antimicrobial properties .
Pharmacokinetics
The aldehyde group could be a site of metabolic transformation, potentially affecting the compound’s elimination .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its specific application. For example, when used in the synthesis of drug molecules, the resulting compounds could have a variety of biological effects depending on their mechanism of action .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the polarity of the solvent can influence the IR spectra of the compound due to the interaction between the solvent and the compound, known as the solvent effect . This could potentially affect the compound’s reactivity in certain chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromo-2-chloro-3-fluorobenzaldehyde can be synthesized through several methods. One common approach involves the halogenation of 2-chloro-3-fluorobenzaldehyde using bromine in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as toluene, under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-chloro-3-fluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the halogen atoms under appropriate conditions.
Major Products
The major products formed from these reactions include:
Oxidation: 4-Bromo-2-chloro-3-fluorobenzoic acid.
Reduction: 4-Bromo-2-chloro-3-fluorobenzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-chloro-3-fluorobenzaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-chlorobenzaldehyde: Similar structure but lacks the fluorine substituent.
4-Bromo-2-fluorobenzaldehyde: Similar structure but lacks the chlorine substituent.
3-Chloro-4-fluorobenzaldehyde: Similar structure but lacks the bromine substituent
Uniqueness
4-Bromo-2-chloro-3-fluorobenzaldehyde is unique due to the presence of all three halogen substituents (bromine, chlorine, and fluorine) on the benzene ring. This unique combination of substituents can lead to distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
4-bromo-2-chloro-3-fluorobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClFO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTBHXXCQCOAUJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Cl)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.